Diethyl 2-(3-methylanilino)propanedioate
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Overview
Description
Diethyl 2-(3-methylanilino)propanedioate is an organic compound that belongs to the class of esters. It is derived from propanedioic acid and contains a diethyl ester group attached to a 3-methylanilino moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(3-methylanilino)propanedioate can be synthesized through the alkylation of enolate ionsThe enolate ion formed from diethyl propanedioate acts as a nucleophile and reacts with the electrophilic 3-methylaniline to form the desired product .
Industrial Production Methods
Industrial production of diethyl (3-methylanilino)propanedioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-methylanilino)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Diethyl 2-(3-methylanilino)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl (3-methylanilino)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems. The 3-methylanilino moiety can participate in aromatic interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of propanedioic acid without the 3-methylanilino group.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Disodium malonate: The sodium salt form of malonic acid.
Malonyl-CoA: A coenzyme A derivative of malonic acid involved in fatty acid biosynthesis.
Uniqueness
Diethyl 2-(3-methylanilino)propanedioate is unique due to the presence of the 3-methylanilino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in simpler malonate derivatives.
Properties
CAS No. |
17033-61-3 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
diethyl 2-(3-methylanilino)propanedioate |
InChI |
InChI=1S/C14H19NO4/c1-4-18-13(16)12(14(17)19-5-2)15-11-8-6-7-10(3)9-11/h6-9,12,15H,4-5H2,1-3H3 |
InChI Key |
UEFYOXRABYKYLD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC=CC(=C1)C |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC=CC(=C1)C |
17033-61-3 | |
Synonyms |
diethyl 2-[(3-methylphenyl)amino]propanedioate |
Origin of Product |
United States |
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